3-[(3-Bromophenyl)amino]-3-(4-chlorophenyl)-1-phenylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3-Bromophenyl)amino]-3-(4-chlorophenyl)-1-phenylpropan-1-one is an aromatic ketone compound It is characterized by the presence of bromine, chlorine, and phenyl groups attached to a propanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Bromophenyl)amino]-3-(4-chlorophenyl)-1-phenylpropan-1-one typically involves multi-step organic reactions. One common method is the reaction of 3-bromoaniline with 4-chlorobenzaldehyde in the presence of a base to form an intermediate Schiff base. This intermediate is then subjected to a Friedel-Crafts acylation reaction with benzoyl chloride to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(3-Bromophenyl)amino]-3-(4-chlorophenyl)-1-phenylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogen atoms (bromine and chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(3-Bromophenyl)amino]-3-(4-chlorophenyl)-1-phenylpropan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(3-Bromophenyl)amino]-3-(4-chlorophenyl)-1-phenylpropan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-Bromophenyl)amino]-3-(4-methoxyphenyl)-1-phenylpropan-1-one
- 3-[(4-Chlorophenyl)amino]-3-(4-bromophenyl)-1-phenylpropan-1-one
Uniqueness
3-[(3-Bromophenyl)amino]-3-(4-chlorophenyl)-1-phenylpropan-1-one is unique due to its specific combination of bromine and chlorine substituents, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C21H17BrClNO |
---|---|
Molecular Weight |
414.7 g/mol |
IUPAC Name |
3-(3-bromoanilino)-3-(4-chlorophenyl)-1-phenylpropan-1-one |
InChI |
InChI=1S/C21H17BrClNO/c22-17-7-4-8-19(13-17)24-20(15-9-11-18(23)12-10-15)14-21(25)16-5-2-1-3-6-16/h1-13,20,24H,14H2 |
InChI Key |
FFHNDKQJAAEKMB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(C2=CC=C(C=C2)Cl)NC3=CC(=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.